Absence of Neurotoxicity in 90-Day Rat Model: Diacetone Acrylamide vs. N-Hydroxymethylacrylamide, N-Isopropylacrylamide, Methacrylamide, and N-Methylacrylamide
In a 90-day drinking water study in rats, diacetone acrylamide produced no deficit in rotarod performance, no morphological changes in tibial or sural nerves, and no depression of [³H]colchicine-binding to neurotubulin. In direct contrast, five comparator acrylamide derivatives—N-hydroxymethylacrylamide, N-isopropylacrylamide, methacrylamide, N-methylacrylamide, and acrylamide—produced significant deficits across all three neurotoxicity endpoints [1].
| Evidence Dimension | Neurotoxicity (rotarod deficit, nerve morphology, neurotubulin binding) |
|---|---|
| Target Compound Data | No deficit; no morphological changes; no binding depression |
| Comparator Or Baseline | Acrylamide, N-hydroxymethylacrylamide, N-isopropylacrylamide, methacrylamide, N-methylacrylamide: Significant deficit in rotarod performance, morphological changes (shrinkage/loss of myelinated fibers, myelin retraction), and depression of neurotubulin binding |
| Quantified Difference | Qualitative absence of neurotoxic effects in DAAM vs. significant neurotoxicity in five comparators |
| Conditions | 90-day oral (drinking water) administration in rats; endpoints assessed via rotarod test, nerve histopathology, and [³H]colchicine-binding assay |
Why This Matters
DAAM's established non-neurotoxic profile in this model reduces occupational safety liabilities and regulatory compliance burdens compared to neurotoxic acrylamide derivatives, directly impacting procurement decisions for industrial-scale polymer manufacturing.
- [1] Tanii, H., & Hashimoto, K. (1983). Neurotoxicity of acrylamide and related compounds in rats: Effects on rotarod performance, morphology of nerves and neurotubulin. Archives of Toxicology, 54(3), 203-213. View Source
